molecular formula C14H8N2O8 B15330289 Bis(3-nitrobenzoyl) Peroxide

Bis(3-nitrobenzoyl) Peroxide

Cat. No.: B15330289
M. Wt: 332.22 g/mol
InChI Key: YLYKXGJKBXLWNQ-UHFFFAOYSA-N
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Description

Bis(3-nitrobenzoyl) Peroxide is an organic peroxide compound known for its role as an initiator in radical polymerization processes. It is characterized by the presence of two 3-nitrobenzoyl groups linked by a peroxide bond. This compound is particularly valued for its ability to generate free radicals, which are essential in various chemical reactions, especially in the polymer industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-nitrobenzoyl) Peroxide typically involves the reaction of 3-nitrobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ 2 \text{C}_6\text{H}_4(\text{NO}_2)\text{COCl} + \text{H}_2\text{O}_2 + 2 \text{NaOH} \rightarrow (\text{C}_6\text{H}_4(\text{NO}_2)\text{CO})_2\text{O}_2 + 2 \text{NaCl} + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing reaction conditions such as temperature, concentration, and solvent choice to ensure high yield and purity. The process involves careful control of reaction parameters to prevent uncontrolled decomposition, which can lead to safety hazards.

Chemical Reactions Analysis

Types of Reactions: Bis(3-nitrobenzoyl) Peroxide primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various types of polymerization reactions, including:

    Oxidation: The peroxide bond in this compound can cleave to form benzoyloxy radicals, which can further react with other molecules.

    Substitution: The nitro groups on the benzoyl rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and bases like sodium hydroxide.

    Substitution: Reagents such as bromine (for bromination) and nitric acid (for nitration) are used under controlled conditions.

Major Products:

    Oxidation: The primary products are benzoyloxy radicals, which can further react to form various polymeric structures.

    Substitution: Products include substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Bis(3-nitrobenzoyl) Peroxide has a wide range of applications in scientific research:

    Chemistry: It is used as an initiator in radical polymerization to synthesize polymers with specific properties.

    Biology: Research into its potential as a cross-linking agent for biomolecules is ongoing.

    Medicine: Studies are exploring its use in drug delivery systems due to its ability to generate radicals that can modify drug molecules.

    Industry: It is employed in the production of plastics, resins, and other polymeric materials.

Mechanism of Action

The mechanism of action of Bis(3-nitrobenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond to generate free radicals. These radicals can initiate polymerization reactions by attacking monomer units, leading to the formation of polymer chains. The nitro groups on the benzoyl rings can also influence the reactivity and stability of the generated radicals.

Comparison with Similar Compounds

    Benzoyl Peroxide: Similar in structure but lacks the nitro groups, making it less reactive in certain substitution reactions.

    Di-tert-butyl Peroxide: Another peroxide compound used as a radical initiator but with different stability and reactivity profiles.

Uniqueness: Bis(3-nitrobenzoyl) Peroxide is unique due to the presence of nitro groups, which enhance its reactivity in electrophilic aromatic substitution reactions. This makes it particularly useful in applications requiring high reactivity and specificity.

Properties

Molecular Formula

C14H8N2O8

Molecular Weight

332.22 g/mol

IUPAC Name

(3-nitrobenzoyl) 3-nitrobenzenecarboperoxoate

InChI

InChI=1S/C14H8N2O8/c17-13(9-3-1-5-11(7-9)15(19)20)23-24-14(18)10-4-2-6-12(8-10)16(21)22/h1-8H

InChI Key

YLYKXGJKBXLWNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OOC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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